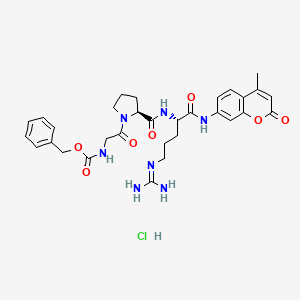

Z-Gly-Pro-Arg-AMC (hydrochloride)

Vue d'ensemble

Description

Z-Gly-Pro-Arg-AMC (chlorhydrate) : est un substrat peptidique synthétique largement utilisé dans la recherche biochimique. Il s'agit d'un substrat fluorogène pour des enzymes telles que la trypsine et la cathepsine K. Le composé est constitué d'une séquence peptidique (Z-Gly-Pro-Arg) liée à une molécule fluorescente, la 7-amino-4-méthylcoumarine (AMC), et est souvent utilisé pour mesurer l'activité des protéases en détectant la libération de l'AMC fluorescent lors du clivage enzymatique .

Mécanisme D'action

Target of Action

Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .

Mode of Action

The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .

Result of Action

The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.

Analyse Biochimique

Biochemical Properties

Z-Gly-Pro-Arg-AMC hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like trypsin and cathepsin K . The nature of these interactions is characterized by the compound’s ability to determine the enzymatic activities of trypsin and cathepsin K .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Z-Gly-Pro-Arg-AMC (chlorhydrate) implique l'assemblage étape par étape de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus comprend généralement les étapes suivantes :

Attachement du premier acide aminé : à un support de résine solide.

Addition séquentielle d'acides aminés protégés : (Glycine, Proline et Arginine) en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Clivage du peptide : de la résine et élimination des groupes protecteurs.

Couplage du peptide : à la 7-amino-4-méthylcoumarine (AMC) en utilisant un réactif de couplage approprié.

Purification : du produit final par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de Z-Gly-Pro-Arg-AMC (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation de la SPPS, ainsi que des techniques de purification avancées, garantissent un rendement élevé et une pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions :

Hydrolyse : Z-Gly-Pro-Arg-AMC (chlorhydrate) subit une hydrolyse lorsqu'il est soumis à l'action de protéases telles que la trypsine et la cathepsine K. .

Émission de fluorescence : Après le clivage, l'AMC libéré présente une fluorescence qui peut être mesurée pour déterminer l'activité enzymatique.

Réactifs et conditions courants :

Enzymes : Trypsine, cathepsine K.

Tampons : Solution saline tamponnée au phosphate (PBS), tampon Tris-HCl.

Conditions : Les réactions sont généralement effectuées à un pH physiologique (7,4) et à une température (37 °C).

Produits principaux :

7-Amino-4-méthylcoumarine (AMC) : Le produit principal formé lors du clivage enzymatique du substrat peptidique

Applications De Recherche Scientifique

Chimie :

Cinétique enzymatique : Z-Gly-Pro-Arg-AMC (chlorhydrate) est utilisé pour étudier la cinétique des protéases en mesurant le taux de libération d'AMC

Biologie :

Tests d'activité des protéases : Le composé est utilisé dans des tests pour déterminer l'activité des protéases dans divers échantillons biologiques

Médecine :

Criblage de médicaments : Il est utilisé dans des tests de criblage à haut débit pour identifier les inhibiteurs potentiels des protéases, qui peuvent avoir des applications thérapeutiques

Industrie :

Contrôle de la qualité : Le composé est utilisé dans des tests de contrôle de la qualité pour garantir l'activité des protéases dans les préparations enzymatiques industrielles

Mécanisme d'action

Mécanisme : Z-Gly-Pro-Arg-AMC (chlorhydrate) agit comme un substrat pour les protéases. Lorsque l'enzyme clive la liaison peptidique entre l'arginine et l'AMC, l'AMC fluorescent est libéré. L'intensité de la fluorescence est directement proportionnelle à l'activité enzymatique, ce qui permet une mesure quantitative .

Cibles et voies moléculaires :

Protéases : Trypsine, cathepsine K.

Voies : Le composé est impliqué dans des voies liées à la dégradation et au renouvellement des protéines

Comparaison Avec Des Composés Similaires

Composés similaires :

Z-Gly-Pro-AMC : Un substrat fluorogène similaire utilisé pour différentes protéases.

Z-Leu-Leu-Leu-AMC : Un autre substrat fluorogène utilisé pour la cathepsine B et d'autres protéases.

Unicité : Z-Gly-Pro-Arg-AMC (chlorhydrate) est unique en raison de sa séquence peptidique spécifique, ce qui en fait un substrat approprié pour la trypsine et la cathepsine K. Sa sensibilité et sa spécificité élevées pour ces enzymes en font un outil précieux dans la recherche biochimique .

Propriétés

IUPAC Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

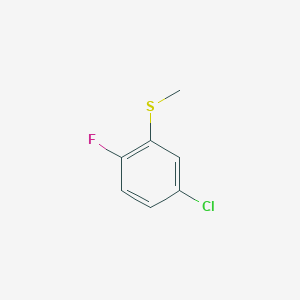

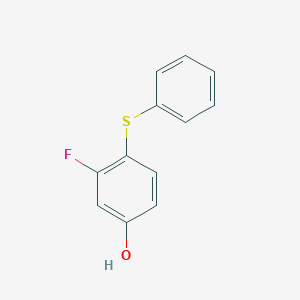

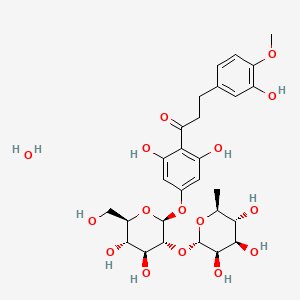

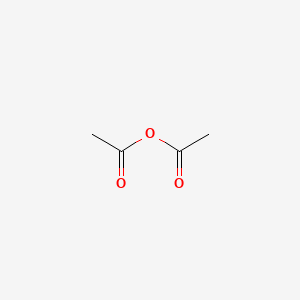

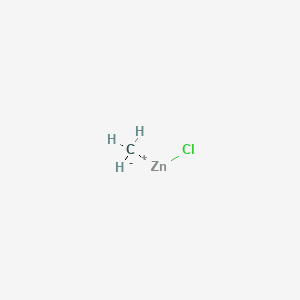

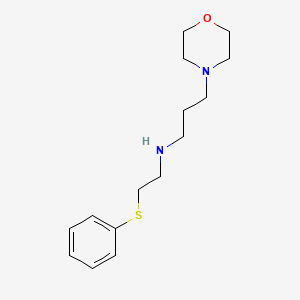

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.